
3-Acetiloxi-5-cloroindol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Acetyloxy-5-chloroindole and related compounds involves multiple steps, including chloroacetylation and cyclization reactions. Wu Ming (2001) described a process starting from 4-chloroaniline and chloroacetyl chloride, achieving a high purity product through optimal reaction conditions (Wu Ming, 2001). Another approach by Yamaguchi and Manabe (2017) involves Pd-catalyzed cross-coupling and cyclization to synthesize trisubstituted indoles, highlighting the versatility of indole synthesis methods (Yamaguchi & Manabe, 2017).
Molecular Structure Analysis
The molecular structure of 3-Acetyloxy-5-chloroindole derivatives can be characterized using various spectroscopic and crystallographic techniques. Gholamhossein Khalili et al. (2016) demonstrated the crystal structure of related indolizine derivatives, providing insights into the molecular geometry and intermolecular interactions of such compounds (Khalili et al., 2016).
Chemical Reactions and Properties
Indole derivatives participate in a range of chemical reactions, offering pathways to synthesize complex molecular architectures. DiPoto, Hughes, and Wu (2015) reported on dearomative annulation reactions to synthesize pyrroloindolines, illustrating the chemical reactivity of indole compounds (DiPoto et al., 2015).
Physical Properties Analysis
The physical properties of 3-Acetyloxy-5-chloroindole, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various conditions. The synthesis and structural analysis by Gholamhossein Khalili et al. (2016) provide valuable data on the compound's physical characteristics (Khalili et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 3-Acetyloxy-5-chloroindole, are fundamental for its application in synthesis and material science. The work by DiPoto, Hughes, and Wu (2015) on the synthesis of pyrroloindolines showcases the compound's chemical versatility and potential for creating bioactive molecules (DiPoto et al., 2015).
Aplicaciones Científicas De Investigación
Potencial Biológico de los Derivados del Indol
Los derivados del indol, incluido el 3-Acetiloxi-5-cloroindol, se ha encontrado que poseen varias actividades biológicas . Estas incluyen actividades antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa . Esta amplia gama de actividades biológicas convierte a los derivados del indol en un tema de interés entre los investigadores .
Modulación Alostérica del Receptor 5-HT₃
5-Cloroindol, un compuesto relacionado, se ha identificado como un potente modulador alostérico del receptor 5-HT₃ . Este receptor es un canal iónico dependiente de ligando que está modulado alostéricamente por varios compuestos . El estudio del 5-cloroindol podría proporcionar información sobre las posibles aplicaciones del this compound en esta área.
Actividad Antiviral
Se ha informado que los derivados del indol muestran actividad antiviral . Por ejemplo, se prepararon derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato y se reportaron como agentes antivirales . Esto sugiere que el this compound podría explorarse potencialmente por sus propiedades antivirales.
Actividad Antiinflamatoria
Se ha encontrado que los derivados del indol poseen propiedades antiinflamatorias . Esto sugiere que el this compound podría utilizarse potencialmente en el tratamiento de afecciones inflamatorias.
Actividad Anticancerígena
Los derivados del indol han mostrado actividad anticancerígena . Esto sugiere que el this compound podría explorarse potencialmente por sus propiedades anticancerígenas.
Inhibición de las Vías Mutantes EGFR/BRAF
Se ha desarrollado una nueva serie de derivados de 5-cloro-indol-2-carboxilato como potentes inhibidores de las vías mutantes EGFR/BRAF con actividad antiproliferativa <svg class="icon" height="16" p-id="1735" t="1709264788668" version="
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the potential applications of 3-Acetyloxy-5-chloroindole in various fields, such as medicine and pharmacology.
Mecanismo De Acción
Target of Action
3-Acetyloxy-5-chloroindole, also known as (5-chloro-1H-indol-3-yl) acetate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 3-Acetyloxy-5-chloroindole may also interact with various targets. For instance, indole derivatives have shown inhibitory activity against glycogen phosphorylase (GP), a key enzyme in glucose metabolism .
Mode of Action
Indole derivatives are known to mimic peptide structures and reversibly bind to enzymes . This suggests that 3-Acetyloxy-5-chloroindole might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways . For example, they can stimulate the production of plant hormones like indole-3-acetic acid through the degradation of tryptophan . They also have the potential to activate plant immunity . Therefore, it’s plausible that 3-Acetyloxy-5-chloroindole could influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives have demonstrated diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 3-Acetyloxy-5-chloroindole could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and interaction with its targets .
Análisis Bioquímico
Biochemical Properties
3-Acetyloxy-5-chloroindole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to multiple receptors, which makes it a valuable tool in biochemical research. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the formation of stable complexes, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 3-Acetyloxy-5-chloroindole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . Additionally, 3-Acetyloxy-5-chloroindole has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 3-Acetyloxy-5-chloroindole involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 3-Acetyloxy-5-chloroindole can activate transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetyloxy-5-chloroindole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Acetyloxy-5-chloroindole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 3-Acetyloxy-5-chloroindole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
3-Acetyloxy-5-chloroindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, 3-Acetyloxy-5-chloroindole can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-Acetyloxy-5-chloroindole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Once inside the cell, 3-Acetyloxy-5-chloroindole can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Acetyloxy-5-chloroindole plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 3-Acetyloxy-5-chloroindole within the cell is essential for its ability to modulate specific biochemical pathways and cellular processes.
Propiedades
IUPAC Name |
(5-chloro-1H-indol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSSBGDLKMSHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114306-00-2 | |
| Record name | 5-chloro-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



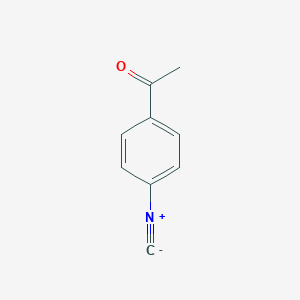
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
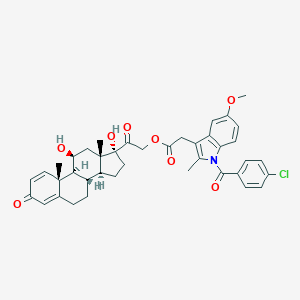
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
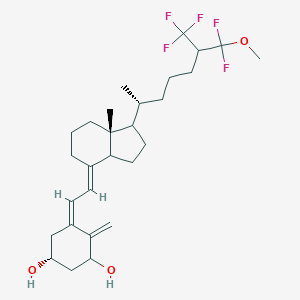



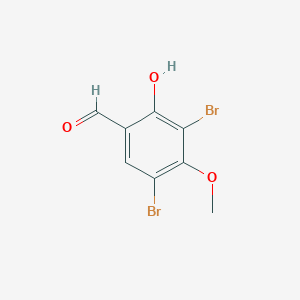
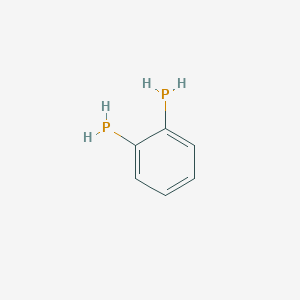
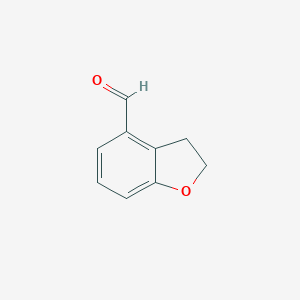
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)